molecular formula C39H65NO14 B12350967 2-[(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

2-[(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

Cat. No.: B12350967
M. Wt: 771.9 g/mol
InChI Key: QRPHLEPFYLNRDA-GPHQXILISA-N
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Description

The compound “2-[(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde” is a complex organic molecule with multiple functional groups. It is characterized by its intricate structure, which includes several hydroxyl, methoxy, and dimethylamino groups, as well as a large cyclic framework. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and careful control of stereochemistry. Common synthetic routes may involve:

    Stepwise construction of the cyclic framework: This could involve cyclization reactions, often using catalysts or specific reaction conditions to ensure the correct stereochemistry.

    Functional group modifications: Introduction of hydroxyl, methoxy, and dimethylamino groups through substitution reactions, often using reagents like dimethylamine, methanol, and various oxidizing or reducing agents.

Industrial Production Methods

Industrial production of such a compound would require scalable and efficient synthetic routes, often involving:

    Optimization of reaction conditions: To maximize yield and purity, including temperature control, solvent selection, and reaction time.

    Use of automated synthesis equipment: For precise control over reaction parameters and to handle the complexity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation and Reduction: The presence of hydroxyl and aldehyde groups makes it susceptible to oxidation and reduction reactions.

    Substitution Reactions: The dimethylamino and methoxy groups can participate in nucleophilic substitution reactions.

    Hydrolysis: The acetaldehyde group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as dimethylamine for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized or reduced forms of the compound, as well as substituted derivatives.

Scientific Research Applications

This compound could have a wide range of applications in scientific research, including:

    Chemistry: As a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: Potential use in studying biological pathways and interactions due to its multiple functional groups.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use as an intermediate in the synthesis of other complex molecules or as a specialty chemical.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Due to its multiple functional groups, which could interact with active sites or binding pockets.

    Modulation of biological pathways: Through interactions with key molecules involved in signaling or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
  • Other complex organic molecules: With similar functional groups and cyclic structures.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and stereochemistry, which could result in unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C39H65NO14

Molecular Weight

771.9 g/mol

IUPAC Name

2-[(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

InChI

InChI=1S/C39H65NO14/c1-11-29-26(19-50-39-37(49-10)36(48-9)33(46)24(6)52-39)16-20(2)12-13-27(42)21(3)17-25(14-15-41)35(22(4)28(43)18-30(44)53-29)54-38-34(47)31(40(7)8)32(45)23(5)51-38/h12-13,15-16,21-26,28-29,31-39,43,45-47H,11,14,17-19H2,1-10H3/b13-12-,20-16-/t21-,22+,23-,24-,25+,26-,28-,29-,31+,32-,33-,34-,35-,36-,37-,38+,39-/m1/s1

InChI Key

QRPHLEPFYLNRDA-GPHQXILISA-N

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(\C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)/C)CO[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)OC)OC

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)COC3C(C(C(C(O3)C)O)OC)OC

Origin of Product

United States

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